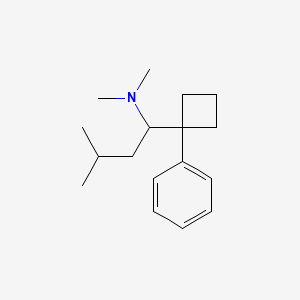

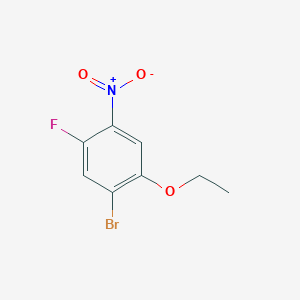

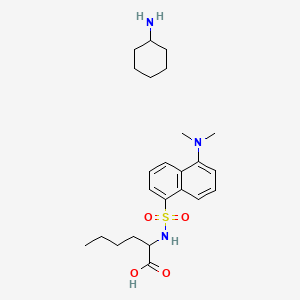

![molecular formula C19H16N2O2 B3157060 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid CAS No. 845288-09-7](/img/structure/B3157060.png)

4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid

Overview

Description

The compound “4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid” belongs to the class of compounds known as Pyrrolobenzodiazepines (PBDs) . PBDs are characterized by their tricyclic structure of a substituted aromatic A ring, diazepine B ring, and a pyrrolidine C ring . They have been analyzed since the 1960s and are found naturally in a wide variety of species . They may be obtained through extraction from natural sources or through synthetic routes .

Synthesis Analysis

PBDs can be obtained through extraction from natural sources or through synthetic routes . They are also responsible for the release and intermolecular cyclization of the chain to generate an intermediate, which then undergoes dehydration to form the pyrrolobenzodiazepine compound .Molecular Structure Analysis

PBDs are characterized by their tricyclic structure of a substituted aromatic A ring, diazepine B ring, and a pyrrolidine C ring . The 3D nature of this compound is a result of the S-chiral center between the B and C rings . This structural feature plays a crucial role in certain processes, including receptor activation and DNA binding .Chemical Reactions Analysis

PBDs are known for their ability to recognize and bind to the minor groove of DNA and exert a cytotoxic effect . Since the introduction of anthramycin, many natural and synthetic routes have been employed to obtain and evaluate the therapeutic potential of PBDs in a variety of areas .Scientific Research Applications

Synthetic Strategies and Biological Implications

Benzodiazepines, including compounds like 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid, are central to pharmaceutical research due to their diverse biological activities. These compounds have been extensively studied for their synthetic pathways and biological implications. Benzodiazepines play a pivotal role in medicinal chemistry, especially in the synthesis of compounds with anticonvulsant, anti-anxiety, sedative, and hypnotic properties. Research focusing on the synthetic strategies of 1,4- and 1,5-benzodiazepines has highlighted the importance of o-phenylenediamine as a precursor, offering a systematic approach to creating biologically active moieties (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

Biological Activities and Pharmacological Profile

The pharmacological landscape of benzodiazepines extends beyond their well-known central nervous system effects. The structure-activity relationship (SAR) studies of benzothiazepine derivatives have unveiled their potential in serving as leads for discovering new drugs. These compounds, including the 1,5-benzothiazepines, exhibit a wide range of biological activities such as coronary vasodilation, tranquilization, and antidepressant, antihypertensive, and calcium channel blocking effects. This breadth of activity underlines the significance of benzothiazepines in drug discovery and development (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).

Advanced Oxidation Processes (AOPs) in Environmental Remediation

The relevance of benzodiazepines also extends to environmental science, particularly in the degradation of pollutants using advanced oxidation processes (AOPs). Research on the degradation pathways of pharmaceuticals in aqueous environments has employed benzodiazepine derivatives to understand the generation of by-products and their biotoxicity. This work provides insights into the environmental impact of pharmaceutical residues and the potential for using AOPs to mitigate such effects (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Mechanism of Action

Target of Action

It belongs to the class of compounds known as pyrrolobenzodiazepines (pbds), which are known to interact with dna . They recognize and bind to the minor groove of DNA, exerting a cytotoxic effect .

Mode of Action

The mode of action of PBDs relies on their right-handed helical conformation due to the (S)-configuration at C-11a . This enables the molecules to adapt in the minor groove of DNA, with selectivity at the 5′-purine-G-purine sequences, by alkylating the C2 amino group of guanine . This interaction with DNA is likely to be a key aspect of the mode of action of 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid.

Biochemical Pathways

The interaction of pbds with dna can disrupt normal cellular processes, leading to cell death . This makes them potent anti-tumor agents .

Result of Action

Pbds are known for their remarkable anti-tumor, anti-bacterial, analgesic, and anti-neurodegenerative activities . These effects are likely due to their interaction with DNA and subsequent disruption of normal cellular processes .

properties

IUPAC Name |

4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-19(23)14-9-7-13(8-10-14)18-17-6-3-11-21(17)16-5-2-1-4-15(16)12-20-18/h1-11,18,20H,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSERTGUHLVIODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(3-chlorophenyl)methoxy]benzoate](/img/structure/B3157004.png)

![Acetamide, n-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3157025.png)